molecular formula C10H11NO2S B171280 3-(Toluene-4-sulfonyl)-propionitrile CAS No. 10154-80-0

3-(Toluene-4-sulfonyl)-propionitrile

Cat. No.: B171280
CAS No.: 10154-80-0
M. Wt: 209.27 g/mol
InChI Key: UUALZLNCEFPJNN-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyl)-propionitrile is a versatile bifunctional reagent that integrates a sulfonate ester and a nitrile group, making it a valuable synthetic intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. The electron-withdrawing nature of the toluene-4-sulfonyl group makes it an effective activating group and potential leaving group in nucleophilic substitution reactions, facilitating the elongation of carbon chains. The propionitrile moiety can be further functionalized; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to tetrazoles, significantly expanding the molecular diversity accessible from this single precursor. In polymer chemistry, this compound can act as a chain transfer agent or a monomer modifier, where its dual functionality helps control molecular weight distribution and polymer architecture. Its mechanism of action in chemical transformations often involves the sulfonamide-like structure participating in reactions typical of para-toluenesulfonamide derivatives, where the nitrogen atom can act as a nucleophile or the sulfonyl group can stabilize transition states through electron withdrawal . Researchers utilize this compound in the synthesis of more complex molecules, such as tyrosine-derived structures, where sulfonyl groups are employed to protect and activate specific sites on the amino acid backbone for further functionalization . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUALZLNCEFPJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298849
Record name 3-(Toluene-4-sulfonyl)-propionitrile
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Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10154-80-0
Record name 10154-80-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Toluene-4-sulfonyl)-propionitrile
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Synthetic Methodologies for 3 Toluene 4 Sulfonyl Propionitrile and Derivatives

Advanced Synthetic Methodologies

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods provide novel pathways for bond formation that are often not possible using classical techniques.

Palladium catalysis, in particular, has revolutionized organic synthesis through a wide array of cross-coupling reactions. youtube.comyoutube.com The fundamental catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com These steps allow for the precise construction of C-S and C-C bonds under relatively mild conditions.

The construction of 3-(Toluene-4-sulfonyl)-propionitrile using palladium catalysis can be envisioned through multicomponent reactions where both the sulfonyl and cyano groups are introduced in a single transformation. The concept of alkene difunctionalization is central to this approach. nih.govnih.gov

A hypothetical, yet plausible, advanced route is the palladium-catalyzed three-component sulfonylcyanation of an alkene. For instance, a reaction involving ethylene, a p-toluenesulfonyl source, and a cyanide source could directly yield the target molecule. In such a process, the catalytic cycle might be initiated by the oxidative addition of a sulfonyl-X species to a Pd(0) complex. The resulting Pd(II) species could then coordinate with ethylene, followed by migratory insertion. The final C-CN bond could be formed through reductive elimination after the introduction of the cyanide nucleophile.

While a dedicated "sulfonylcyanation" reaction for this exact purpose is not widely documented, related palladium-catalyzed processes provide a strong basis for its feasibility. For example, palladium-catalyzed aminoacetoxylation of alkenes demonstrates the viability of adding two different functional groups across a double bond. nih.gov Similarly, palladium catalysts are well-known to facilitate the synthesis of nitriles from various precursors. nih.gov Three-component couplings involving boronic acids and sulfonamides are also established, highlighting the power of palladium to assemble multiple fragments in one pot. nih.gov This advanced strategy offers a convergent and potentially highly efficient route to β-sulfonyl nitriles.

Transition-Metal Catalyzed Synthesis of Carbon-Sulfur and Carbon-Carbon Bonds

Copper-Mediated Reaction Pathways

Copper catalysts are effective in promoting the addition of sulfonyl-containing nucleophiles to activated alkenes. Both Copper(I) and Copper(II) salts can be utilized to catalyze the synthesis of β-sulfonyl compounds. For the synthesis of this compound, a copper catalyst would activate the p-toluenesulfinate nucleophile or the acrylonitrile (B1666552) acceptor, facilitating the formation of the carbon-sulfur bond.

A general method for the copper-catalyzed sulfonylation of arylboronic acids with sulfinate salts has been described, highlighting the utility of copper in forming C-S bonds. scilit.com Furthermore, copper-catalyzed additions of sulfonyl iodides to alkenes proceed efficiently, demonstrating the capability of copper to mediate the formation of β-functionalized sulfones. scilit.comcityu.edu.hk While specific data for the direct copper-catalyzed synthesis of this compound is not extensively detailed in readily available literature, the principles of copper-catalyzed conjugate addition of sulfinates to α,β-unsaturated systems are well-established. acs.org The reaction would typically involve a copper salt, such as Cu(I) or Cu(II), potentially with a ligand to enhance reactivity and selectivity.

A plausible mechanism involves the coordination of the copper catalyst to the acrylonitrile, rendering the β-carbon more electrophilic and susceptible to attack by the p-toluenesulfinate anion. Alternatively, the copper could form a complex with the sulfinate, increasing its nucleophilicity.

Table 1: Hypothetical Data for Copper-Mediated Synthesis of this compound

EntryCopper Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Cu(I)Cl (5)NoneTHF2565
2Cu(II)(OTf)₂ (5)NoneCH₃CN2572
3Cu(I)I (5)Bipyridine (10)DMSO5085
4Cu(II)Br₂ (5)Phenanthroline (10)DMF5088

This table is illustrative and based on general principles of copper catalysis for similar reactions, as specific comparative data for this exact reaction is not widely published.

Organocatalytic Transformations

Organocatalysis presents a metal-free alternative for the synthesis of this compound. The sulfa-Michael addition of thiols or sulfinic acids to α,β-unsaturated compounds can be effectively catalyzed by small organic molecules. Cinchona alkaloid-derived ureas and thioureas are particularly efficient organocatalysts for enantioselective conjugate additions. organic-chemistry.orgnih.goviitj.ac.inacs.org

For the synthesis of this compound, an organocatalyst, typically a bifunctional catalyst containing both a Brønsted acid and a Lewis base moiety, would activate both the nucleophile and the electrophile. The Lewis basic site (e.g., a tertiary amine) would deprotonate the p-toluenesulfinic acid, increasing its nucleophilicity, while the Brønsted acidic site (e.g., a urea (B33335) or thiourea) would activate the acrylonitrile through hydrogen bonding, lowering its LUMO energy. This dual activation facilitates the conjugate addition. While many studies focus on enantioselective additions to ketones and amides, the principles are applicable to acrylonitrile. acs.orgnih.gov

Table 2: Representative Organocatalysts for Sulfa-Michael Additions

Catalyst TypeActivating GroupsProposed Role in Reaction with Acrylonitrile
Cinchona Alkaloid Thiourea (B124793)Thiourea and Quinuclidine (B89598)Thiourea activates acrylonitrile via H-bonding; quinuclidine base activates p-toluenesulfinic acid.
Bifunctional IminophosphoraneSquaramide and IminophosphoraneSquaramide activates acrylonitrile; iminophosphorane acts as a strong Brønsted base to activate the sulfinic acid.

Electrochemical Synthesis Protocols for Sulfonylnitriles

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl compounds, often avoiding the need for harsh reagents and catalysts. The synthesis of sulfonylnitriles can potentially be achieved through electrochemical pathways.

One plausible approach is the electrochemical hydroaminosulfonylation of acrylonitrile with p-toluenesulfonamide. Another strategy could involve the electrochemical generation of a sulfonyl radical from p-toluenesulfinic acid or its derivatives, which then adds to acrylonitrile. Electrochemical methods have been successfully employed for the synthesis of various sulfonyl compounds, including unsymmetric thiosulfonates and alkenesulfonates, demonstrating the versatility of this approach. rsc.orgnih.govchemrxiv.org While a specific protocol for the electrochemical synthesis of this compound is not prominently documented, the existing literature on electrochemical sulfonylation provides a strong basis for its development.

Optimization of Reaction Parameters in Synthesis

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction parameters.

Influence of Solvent Systems and Additives on Reaction Efficiency

The choice of solvent can significantly impact the rate and outcome of the synthesis. For Michael additions, solvent polarity plays a crucial role. Polar solvents can stabilize charged intermediates and transition states that are common in these reactions, potentially increasing the reaction rate. researchgate.netquora.com However, the specific interactions between the solvent, reactants, and catalyst must be considered. In organocatalyzed reactions, the solvent can influence the conformation and activity of the catalyst. For instance, in some cases, less polar solvents like toluene (B28343) have been found to enhance enantioselectivity in sulfa-Michael additions. organic-chemistry.org

Additives, such as bases in copper-catalyzed reactions or co-catalysts, can also play a critical role. In base-catalyzed Michael additions of acrylonitrile, the choice and concentration of the base are paramount. nsf.gov

Table 3: Effect of Solvent Polarity on Reaction Rate (General Trend)

Solvent PolarityEffect on Charged IntermediatesPotential Impact on Reaction Rate
HighStabilizationIncrease
LowDestabilizationDecrease

This is a general trend and exceptions can occur based on the specific reaction mechanism.

Catalyst Loading and Ligand Effects in Catalytic Pathways

Catalyst loading, the amount of catalyst relative to the reactants, is a critical parameter to optimize. youtube.com Sufficient catalyst is necessary to achieve a reasonable reaction rate, but excessively high loadings can be uneconomical and may sometimes lead to side reactions or decreased selectivity. Studies on Mizoroki-Heck reactions have shown that the conversion percentage can be significantly influenced by catalyst loading. researchgate.net Similarly, in organocatalyzed Michael additions, it has been observed that lower catalyst loadings can sometimes lead to higher enantioselectivity. organic-chemistry.orgnih.gov

In copper-catalyzed reactions, the choice of ligand can have a profound effect on the reaction's efficiency and selectivity. Ligands can modulate the steric and electronic properties of the copper center, influencing its catalytic activity. For instance, bidentate nitrogen-based ligands like bipyridine and phenanthroline are commonly used in copper catalysis.

Table 4: General Effect of Catalyst Loading on Reaction Parameters

Catalyst LoadingReaction RateCost-EffectivenessPotential for Side Reactions
LowSlowerHighLower
OptimalFastBalancedControlled
HighMay not increase significantlyLowHigher

Temperature and Pressure Optimization for Yield and Selectivity

Temperature is a key parameter that influences the rate of reaction. Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, higher temperatures can negatively affect the equilibrium position and thus the yield. Moreover, selectivity can be temperature-dependent, with lower temperatures often favoring the formation of the thermodynamically controlled product and higher enantioselectivity in asymmetric catalysis. researchgate.net For instance, in some Michael addition reactions, lowering the temperature has been shown to improve the enantiomeric excess of the product.

Pressure is typically a significant factor in gas-phase reactions or reactions involving gaseous reagents. For the synthesis of this compound in the liquid phase under common conditions, pressure is not expected to be a primary parameter for optimization unless volatile reagents or solvents are used at elevated temperatures.

Stereoselective and Enantioselective Synthesis of Chiral Analogues

While the stereoselective and enantioselective synthesis of this compound itself is not extensively documented in dedicated studies, the principles of modern asymmetric synthesis offer several viable pathways to its chiral analogues. These analogues, featuring a stereocenter typically at the α- or β-position to the nitrile group, are of significant interest for various applications, including as chiral building blocks in medicinal chemistry. The primary strategies to achieve such syntheses would involve asymmetric Michael additions to α,β-unsaturated precursors or the stereoselective alkylation of a pre-formed chiral synthon.

A key approach to introducing chirality at the β-position is through the asymmetric conjugate addition (Michael addition) of a nucleophile to an activated alkene. In the context of synthesizing chiral analogues of this compound, this would most likely involve the addition of a toluene-4-sulfinate salt to a chiral α,β-unsaturated nitrile or the addition of a generic nucleophile to a chiral α,β-unsaturated sulfone followed by subsequent modification to introduce the nitrile group.

Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, can activate α,β-unsaturated compounds towards nucleophilic attack, leading to the formation of enantioenriched products. mdpi.commdpi.com For instance, a bifunctional thiourea organocatalyst based on (R,R)-1,2-diphenylethylenediamine has been successfully employed in the asymmetric Michael addition of cycloketones to nitroalkenes, achieving high yields and excellent enantioselectivities. mdpi.com A similar strategy could be envisioned where a toluene-4-sulfonyl-substituted Michael acceptor is employed with a cyanide source as the nucleophile under the control of a suitable chiral catalyst.

Another well-established method involves the use of chiral auxiliaries. These are stereogenic molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary can be removed. For example, the Michael addition of diethylaluminum cyanide to an α,β-unsaturated substrate bearing an oxazolidinone chiral auxiliary has been used as a key step in the synthesis of (S)-Pregabalin. encyclopedia.pub This demonstrates the feasibility of stereocontrolled cyanide addition, a strategy directly applicable to creating chiral β-cyano sulfones.

Furthermore, the enantioselective synthesis of β-chiral sulfones has been achieved through nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes. nih.gov This dual-catalysis strategy enables the one-step assembly of the carbon skeleton while controlling the enantioselectivity, offering a direct route to enantioenriched β-alkenyl sulfones which could then be converted to the corresponding nitriles. nih.gov

Biocatalysis presents another promising avenue. Nitrilases and nitrile hydratases are enzymes that can catalyze the enantioselective hydrolysis or hydration of nitriles. nih.govacs.org A kinetic resolution of a racemic mixture of a chiral this compound analogue using a suitable enzyme could provide access to one enantiomer in high purity.

Below is a table summarizing potential stereoselective and enantioselective methodologies applicable to the synthesis of chiral analogues of this compound, based on transformations of structurally related compounds.

Reaction Type Catalyst/Auxiliary Substrate Type Nucleophile/Reagent Product Type Stereoselectivity Reference
Asymmetric Michael Addition(S)-Diphenylprolinol silyl (B83357) etherα,β-Unsaturated nitroalkeneAcetaldehydeγ-Nitro aldehydeExcellent ee encyclopedia.pub
Asymmetric Michael Addition(R,R)-DPEN-thioureaα,β-Unsaturated nitroalkeneCycloketoneSubstituted nitroalkane76-99% syn ee mdpi.com
Diastereoselective Michael AdditionOxazolidinone chiral auxiliaryα,β-Unsaturated imideDiethylaluminum cyanideβ-Cyano imide87:13 dr encyclopedia.pub
Asymmetric SulfonylalkenylationNi-organophotocatalyst with chiral ligandStyreneAlkenyl halide, Sulfonyl chlorideβ-Alkenyl sulfoneHigh ee nih.gov
Enantioselective BiotransformationNitrilase/Nitrile HydrataseRacemic functionalized nitrileWaterChiral carboxylic acid/amideHigh ee nih.govacs.org

This table presents examples of stereoselective reactions on analogous compounds to illustrate potential synthetic routes to chiral derivatives of this compound.

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity is primarily centered on the electrophilic carbon atom and the nucleophilic nitrogen atom.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. The general mechanism for nucleophilic addition to nitriles involves the attack of a nucleophile on the carbon atom of the cyano group, breaking the pi bond and forming a nitrogen-centered anion. This anion can then be protonated to yield an imine.

While specific studies on this compound are limited, it is anticipated to undergo nucleophilic additions typical of aliphatic nitriles. chemistrysteps.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the nitrile to a primary amine. libretexts.org

The presence of the β-sulfonyl group, being electron-withdrawing, may enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity toward nucleophiles compared to simple alkyl nitriles.

Table 1: Examples of Nucleophilic Additions to Nitriles

NucleophileReagent(s)Intermediate ProductFinal Product
Hydride1. LiAlH₄ 2. H₂OImine anionPrimary amine
Grignard Reagent1. R-MgX 2. H₃O⁺ImineKetone
Water (Hydrolysis)H₃O⁺ or OH⁻AmideCarboxylic acid

Nitriles can participate as dipolarophiles in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. A common example is the [3+2] cycloaddition with nitrile oxides to form isoxazoles or with azides to form tetrazoles. youtube.com

Although specific examples involving this compound are not readily found in the literature, its nitrile group would be expected to react with various 1,3-dipoles. For instance, the reaction with a nitrile imine, generated in situ, could potentially lead to the formation of a 1,2,4-triazole (B32235) derivative. libretexts.org The efficiency of such cycloadditions can be influenced by the electronic nature of the substituents on the nitrile.

This subsection is not directly applicable as it pertains to the introduction of a cyano group, whereas this compound already possesses one. Reactions where this molecule would act as a cyanating agent are not documented.

Transformations Involving the Toluene-4-sulfonyl Group

The toluene-4-sulfonyl (tosyl) group is a robust functional group known for its stability and its utility as a leaving group and a protecting group.

The cleavage of the carbon-sulfur bond in sulfones typically requires harsh reductive conditions. Reagents such as sodium amalgam or other strong reducing agents can effect the removal of the tosyl group. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution where a sulfonyl group can be involved, though this is more common in aryl sulfones with appropriate ortho-substituents. organic-chemistry.orgacs.orgnih.gov There is no specific literature detailing the cleavage or rearrangement of the tosyl group in this compound itself. However, general methods for the reductive cleavage of sulfones are expected to be applicable. nih.gov

Table 2: Common Reagents for Reductive Cleavage of Sulfones

ReagentConditions
Sodium amalgam (Na/Hg)Protic solvent (e.g., methanol)
Samarium(II) iodide (SmI₂)THF, often with HMPA
Raney Nickel (Raney-Ni)Ethanol, reflux
Lithium naphthalenideTHF

The tosyl group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting tosylate anion, which is the conjugate base of the strong acid, p-toluenesulfonic acid. chemistrysteps.com In the context of this compound, the tosyl group is attached to a carbon atom, making it a sulfone. The entire CH₃C₆H₄SO₂- group itself does not typically act as a leaving group in standard Sₙ1 or Sₙ2 reactions.

However, the electron-withdrawing nature of the sulfonyl group acidifies the α-protons (the CH₂ group adjacent to the sulfonyl group). This allows for deprotonation to form a carbanion, which can then participate in various reactions. For instance, α-sulfonyl carbanions are key intermediates in the Julia olefination and related transformations. While specific examples with this compound are not reported, it is plausible that it could be deprotonated at the α-position and subsequently react with electrophiles.

Furthermore, in certain contexts, particularly in elimination reactions, the tosyl group can act as part of a larger leaving group system. For example, treatment with a strong base could potentially induce elimination of p-toluenesulfinic acid to form acrylonitrile.

Reactivity of the Propionitrile (B127096) Backbone

The propionitrile backbone of this compound is characterized by the interplay between the electron-withdrawing sulfonyl group and the nitrile functionality. This electronic arrangement dictates the reactivity of the molecule, particularly at the alpha-carbon and the nitrile group itself.

Alpha-Carbon Reactivity and Deprotonation for Anion Generation

The hydrogen atoms on the carbon atom alpha to the nitrile group in this compound exhibit a degree of acidity. This is a consequence of the combined electron-withdrawing effects of the adjacent sulfonyl and nitrile groups, which stabilize the resulting carbanion upon deprotonation. This characteristic allows for the generation of an enolate-like anion, a potent nucleophile for various chemical transformations. libretexts.orgyoutube.com

The formation of this anion facilitates a range of reactions at the alpha-carbon. libretexts.org Aldehydes and ketones, for instance, are known to undergo substitution reactions at the alpha-carbon through the formation of enol or enolate anion intermediates. msu.edu This reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis. The generation of a carbanion at the alpha-position of the nitrile group opens pathways for alkylation and other coupling reactions. google.com

Radical Reactions and Pathways

The toluene-p-sulfonyl group can participate in radical reactions. The free p-toluenesulfonyl radical (p-CH₃C₆H₄SO₂•) can be generated through the thermolysis or photolysis of p-toluenesulfonyl iodide (p-MeC₆H₄SO₂I), a process that can be facilitated by copper powder. rsc.org These radicals exhibit a tendency to add to the oxygen atoms of quinones, forming ditoluene-p-sulfonate esters of quinols. rsc.org Furthermore, the p-toluenesulfonyl radical can undergo disproportionation. rsc.org

Oxidative and Reductive Transformations

The nitrile functionality and the sulfonyl group are susceptible to a range of oxidative and reductive transformations, offering pathways to a variety of other functional groups. While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided context, the general reactivity of nitriles and sulfonyl groups provides a strong indication of its potential transformations.

For instance, a related compound, 3-(phenylsulfonyl)propionitrile (PSPN), has been investigated as a bifunctional electrolyte additive in lithium-ion batteries, where it participates in the formation of the solid electrolyte interface (SEI) on both the anode and cathode. rsc.org This suggests that the sulfonylpropionitrile moiety can undergo electrochemical reduction to contribute to the protective SEI layer. rsc.org

Derivatization Strategies and Functional Group Interconversions

The presence of both a sulfonyl moiety and a nitrile group in this compound offers a rich platform for derivatization and functional group interconversions, allowing for the synthesis of a diverse array of new compounds.

Conversions of the Nitrile Group to Carboxylic Acids, Amides, or Amines

The nitrile group is a versatile functional group that can be readily converted into other important functionalities such as carboxylic acids, amides, and primary amines. google.comlibretexts.org

Conversion to Carboxylic Acids:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as sulfuric or hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.orgbyjus.com

Base-catalyzed hydrolysis: Treatment with a hot aqueous base, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

ReagentConditionsProduct
Dilute H₂SO₄ or HClHeatCarboxylic Acid
Aqueous NaOHHeat, then acid workupCarboxylic Acid

Conversion to Amides:

The hydrolysis of nitriles can be stopped at the amide stage under controlled conditions. libretexts.orglibretexts.org This can be achieved through acid or base catalysis. libretexts.org For example, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can selectively convert both aliphatic and aromatic nitriles to their corresponding amides. nih.gov

ReagentConditionsProduct
TFA-H₂SO₄1-8 hoursAmide
AcOH-H₂SO₄>90 °C (for sterically hindered nitriles)Amide

Conversion to Amines:

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately leading to the formation of the amine after an aqueous workup. libretexts.org

ReagentProduct
LiAlH₄Primary Amine

Chemical Reactivity and Transformations of 3 Toluene 4 Sulfonyl Propionitrile

Functionalization of the Propanenitrile Chain

The propanenitrile chain in 3-(toluene-4-sulfonyl)-propionitrile offers two primary sites for chemical modification: the carbon atom alpha to the sulfonyl group (C-2) and the terminal nitrile group (C-1 and the nitrogen atom). The strong electron-withdrawing nature of both the p-toluenesulfonyl (tosyl) group and the nitrile group significantly influences the reactivity of the molecule, particularly by increasing the acidity of the C-2 protons and activating the nitrile group towards nucleophilic attack and reduction.

The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic due to the powerful electron-withdrawing effect of the SO₂ group. This allows for the formation of a carbanion at this position upon treatment with a suitable base. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The α-carbanion can be readily alkylated by reaction with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the C-2 position, leading to a diverse range of substituted sulfonyl nitriles. The general mechanism involves the deprotonation of the α-carbon, followed by a nucleophilic substitution (Sₙ2) reaction with the alkylating agent.

Condensation Reactions: Similar to the behavior of other active methylene (B1212753) compounds, the carbanion derived from this compound can undergo condensation reactions with electrophiles such as aldehydes and ketones. For instance, the Aldol-type condensation with a carbonyl compound would yield a β-hydroxy sulfonyl nitrile derivative. These reactions are valuable for constructing more complex molecular frameworks. The reactivity of the α-carbon is analogous to the well-established reactions of other active methylene compounds like those seen in carbonyl chemistry. msu.edulibretexts.org

Table 1: Representative Reactions at the α-Carbon

Reaction TypeReagentsProduct TypeNotes
Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)2-Alkyl-3-(toluene-4-sulfonyl)-propionitrileForms a new C-C bond at the C-2 position.
Aldol Condensation1. Base 2. Aldehyde/Ketone (R'COR'')2-(1-Hydroxyalkyl)-3-(toluene-4-sulfonyl)-propionitrileCreates a β-hydroxy sulfonyl nitrile.

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid, such as hydrochloric acid, results in the formation of 3-(toluene-4-sulfonyl)-propanoic acid. libretexts.orgvaia.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields the corresponding carboxylic acid. libretexts.org The initial reaction produces the carboxylate salt and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the carboxylate salt generates the final carboxylic acid product. libretexts.orgyoutube.com

Reduction: The nitrile group can be reduced to a primary amine, providing a route to 3-(toluene-4-sulfonyl)-propan-1-amine. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation.

Using Metal Hydrides: Lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry ether is a common and effective reagent for the reduction of nitriles to primary amines. savemyexams.comlibretexts.org

Catalytic Hydrogenation: The reduction can also be achieved by catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as nickel, palladium, or platinum. savemyexams.comlibretexts.org This method often requires elevated temperature and pressure. libretexts.org A variety of other reducing systems, including diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have also been shown to be effective for nitrile reduction. organic-chemistry.org

Table 2: Key Transformations of the Nitrile Group

Reaction TypeReagentsProductNotes
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., aq. HCl), Heat3-(Toluene-4-sulfonyl)-propanoic acidProceeds via an amide intermediate. chemistrysteps.com
Base-Catalyzed Hydrolysis1. OH⁻ (e.g., aq. NaOH), Heat 2. H₃O⁺3-(Toluene-4-sulfonyl)-propanoic acidForms a carboxylate salt initially. libretexts.org
Reduction1. LiAlH₄ 2. H₂O3-(Toluene-4-sulfonyl)-propan-1-amineA powerful and common method for nitrile reduction. libretexts.org
Catalytic HydrogenationH₂, Metal Catalyst (Ni, Pd, Pt)3-(Toluene-4-sulfonyl)-propan-1-amineOften requires elevated temperature and pressure. libretexts.org

Mechanistic Investigations

Elucidation of Reaction Pathways in Synthetic Processes

The most direct and industrially common synthetic pathway to 3-(Toluene-4-sulfonyl)-propionitrile is the Michael addition (or conjugate addition) of a p-toluenesulfinate salt, such as sodium p-toluenesulfinate, to acrylonitrile (B1666552). wikipedia.orgorganic-chemistry.org This reaction is a classic example of carbon-carbon bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a related electron-deficient alkene (acrylonitrile). wikipedia.orgorganic-chemistry.orgnumberanalytics.com

The reaction pathway proceeds as follows:

Nucleophile Formation : Sodium p-toluenesulfinate (p-CH₃C₆H₄SO₂Na) serves as the source of the nucleophilic sulfinate anion. In solution, this salt dissociates to provide the p-toluenesulfinate ion.

Nucleophilic Attack : The sulfur atom of the p-toluenesulfinate anion acts as the nucleophile, attacking the β-carbon of the acrylonitrile molecule. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. youtube.com

Intermediate Formation : This attack results in the formation of a new carbon-sulfur bond and generates a resonance-stabilized carbanion (an enolate-equivalent intermediate) where the negative charge is delocalized across the α-carbon and the nitrogen atom of the nitrile group. wikipedia.org

Protonation : The carbanionic intermediate is then protonated by a proton source in the reaction mixture, which is often the solvent (e.g., water or an alcohol) or a deliberately added protic reagent, to yield the final, neutral product, this compound. libretexts.orgnrochemistry.com

This pathway is highly efficient and selective for the 1,4-addition product due to the soft nature of the sulfur nucleophile and the electronic properties of the α,β-unsaturated nitrile. organic-chemistry.org

Understanding Reaction Mechanisms of Transformations

The transformations of this compound would primarily involve reactions of the nitrile group or chemistry related to the acidic protons on the carbon alpha to the sulfonyl group.

Identification and Characterization of Reaction Intermediates

The primary intermediate in the synthesis of this compound via the Michael addition is the resonance-stabilized carbanion formed after the nucleophilic attack of the sulfinate on acrylonitrile. wikipedia.org

Structure of the Key Synthetic Intermediate:

Intermediate Name Structure Description
Acrylonitrile-Sulfinate Adduct Anion p-CH₃C₆H₄SO₂-CH₂-⁻CH-C≡N ↔ p-CH₃C₆H₄SO₂-CH₂-CH=C=N⁻ A resonance-stabilized carbanion. The negative charge is delocalized between the α-carbon and the nitrogen atom, increasing its stability. This intermediate is short-lived and is typically protonated in situ.

In subsequent transformations, the protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic due to the strong electron-withdrawing effect of the SO₂ group. Treatment with a suitable base can deprotonate this position to form a different carbanionic intermediate. This α-sulfonyl carbanion can then act as a nucleophile in various other reactions, such as alkylations or aldol-type condensations, demonstrating a common reactivity pattern for β-ketosulfones and related compounds.

Role of Transition States and Energy Profiles

The rate-determining step in the Michael addition is typically the initial carbon-carbon bond formation. nih.gov The transition state for this step involves the approach of the p-toluenesulfinate nucleophile to the β-carbon of acrylonitrile. acs.orgacs.org

Catalytic Cycles and Their Modalities

The synthesis of this compound via the Michael addition can be, and often is, a base-catalyzed process, especially if the starting nucleophile is the neutral p-toluenesulfinic acid instead of its salt. numberanalytics.comresearchgate.net

A plausible base-catalyzed cycle would be:

Catalyst Activation : A base (B:) deprotonates p-toluenesulfinic acid (ArSO₂H) to generate the nucleophilic sulfinate anion (ArSO₂⁻).

Nucleophilic Addition : The generated sulfinate anion attacks acrylonitrile to form the carbanionic intermediate, as described previously.

Proton Transfer and Product Formation : The carbanionic intermediate abstracts a proton from the conjugate acid of the base (HB⁺), yielding the final product, this compound.

Catalyst Regeneration : This step regenerates the base (B:), allowing it to participate in a new catalytic cycle.

This cycle requires only a catalytic amount of base to initiate the reaction, as the base is regenerated in the final step. libretexts.org

Kinetic Studies of Reactions Involving this compound

For a hypothetical kinetic study of the synthesis of this compound, one would expect the rate of reaction to be dependent on the concentrations of both the p-toluenesulfinate nucleophile and acrylonitrile.

Illustrative Kinetic Data for Analogous Michael Addition Reactions

Disclaimer: The following data is for the reaction of various thiols with α,β-unsaturated carbonyl compounds and is provided for illustrative purposes only. It does not represent experimental data for this compound. nih.gov

Nucleophile (Thiol) Michael Acceptor Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
N-Acetylcysteine Acrolein 13.3
Glutathione (GSH) Acrolein 0.3
N-Acetylcysteine Dimethylfumarate 0.052
Glutathione (GSH) Dimethylfumarate 0.007

Such studies reveal that the reaction rate is highly sensitive to the structure of both the nucleophile and the Michael acceptor, as well as the reaction conditions. nih.gov

Isotopic Labeling Experiments for Mechanistic Insight

No specific isotopic labeling experiments involving this compound have been reported in the reviewed scientific literature. However, this technique is a powerful tool for elucidating reaction mechanisms and could be readily applied here. wikipedia.orgnih.govnumberanalytics.com

To confirm the proposed Michael addition mechanism for the synthesis of this compound, one could design the following experiments:

Deuterium (B1214612) Labeling of the Solvent : Performing the reaction in a deuterated solvent (e.g., D₂O) would lead to the incorporation of a deuterium atom at the α-position of the product. Detecting this deuterium incorporation via mass spectrometry or NMR spectroscopy would confirm that the proton at this position comes from the solvent during the final protonation step. wikipedia.org

¹³C Labeling of Acrylonitrile : Using acrylonitrile labeled with ¹³C at either the α- or β-carbon would allow for the tracking of these specific carbon atoms in the final product. This could definitively prove that the sulfur atom bonds to the β-carbon, which is a hallmark of the Michael addition mechanism. nih.gov

¹⁸O Labeling of the Sulfonyl Group : While less common for this specific question, labeling the sulfonyl group with ¹⁸O could be used in studies of subsequent transformations to track the fate of the sulfonyl moiety.

These experiments, by precisely tracking the position of isotopes, provide unambiguous evidence for bond-forming and bond-breaking events, making them invaluable for detailed mechanistic analysis. researchgate.netcernobioscience.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for mapping the carbon-hydrogen framework of 3-(Toluene-4-sulfonyl)-propionitrile. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides unambiguous evidence for its molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) exhibits characteristic signals corresponding to the protons of the p-toluenesulfonyl (tosyl) group and the propionitrile (B127096) moiety. The aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region, a result of their mutual coupling. The protons of the ethyl chain adjacent to the sulfonyl and nitrile groups resonate as two triplets, reflecting their neighboring proton environments. A singlet corresponding to the methyl protons of the toluene (B28343) ring is also observed.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. The spectrum shows distinct signals for the aromatic carbons, the aliphatic carbons of the propionitrile chain, the nitrile carbon, and the methyl carbon of the tosyl group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to SO₂)~7.80d~128.5
Aromatic CH (meta to SO₂)~7.38d~130.0
Methylene (B1212753) (α to SO₂)~3.40t~50.0
Methylene (α to CN)~2.85t~15.0
Methyl (Aromatic)~2.45s~21.7
Quaternary Aromatic (C-SO₂)--~145.0
Quaternary Aromatic (C-CH₃)--~135.0
Nitrile (CN)--~117.0

Note: The chemical shift values are approximate and can vary slightly based on the solvent and experimental conditions. "d" denotes a doublet and "t" denotes a triplet.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

To further confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. It would show a clear correlation between the two methylene triplets of the propionitrile chain, confirming their vicinal relationship. Correlations between the ortho and meta protons on the aromatic ring would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound would link the proton signals of the aromatic CH, the two methylene groups, and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the protons of the methylene group adjacent to the sulfonyl group and the quaternary carbon of the aromatic ring attached to the sulfur atom. Correlations between the methyl protons and the aromatic quaternary carbon would also be observed, solidifying the assignment of the tosyl group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-135 and DEPT-90) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In the DEPT-135 spectrum, CH₃ and CH signals would appear as positive peaks, while CH₂ signals would be negative. The DEPT-90 spectrum would only show signals for CH carbons. This would confirm the presence of one methyl group, two methylene groups, and two sets of methine carbons in the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Nitrile and Sulfonyl Groups

The IR spectrum of this compound displays strong absorption bands that are diagnostic for the nitrile (C≡N) and sulfonyl (SO₂) functional groups. The nitrile group exhibits a sharp, medium-intensity absorption in the region of 2260-2240 cm⁻¹. The sulfonyl group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ range and a symmetric stretch in the 1160-1120 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2260 - 2240
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching1160 - 1120
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of this compound with a high degree of precision. nih.gov This allows for the unambiguous determination of its elemental formula. For the chemical formula C₁₀H₁₁NO₂S, the calculated exact mass is compared to the experimentally measured mass. A close correlation between these two values provides strong evidence for the correct molecular formula. The molecular weight of this compound is 209.27 g/mol .

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural confirmation.

While a specific, publicly available mass spectrum for this compound is not readily found in scientific literature, the expected fragmentation pattern can be predicted based on the known behavior of related chemical structures, such as sulfonamides and nitriles.

The molecular ion peak for this compound (C₁₀H₁₁NO₂S) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfonyl group and the propionitrile moiety.

Expected Key Fragmentation Patterns:

Formation of the Tropylium (B1234903) Ion: A prominent peak at m/z 91 is anticipated, corresponding to the stable tropylium cation ([C₇H₇]⁺). This ion is a common feature in the mass spectra of compounds containing a toluene group and is formed via rearrangement and cleavage of the C-S bond.

Cleavage of the Sulfonyl Group: The loss of sulfur dioxide (SO₂) would lead to a significant fragment ion.

Fragmentation of the Propionitrile Chain: Cleavage of the C-C bonds in the propionitrile side chain would result in characteristic neutral losses and fragment ions.

A detailed analysis of these fragmentation patterns allows for the confident identification and structural verification of this compound.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Proposed Fragment IonProposed Neutral Loss
209[C₁₀H₁₁NO₂S]⁺˙ (Molecular Ion)-
155[C₇H₇SO₂]⁺·CH₂CH₂CN
91[C₇H₇]⁺·SO₂CH₂CH₂CN
65[C₅H₅]⁺C₂H₂ from [C₇H₇]⁺
54[CH₂CH₂CN]⁺C₇H₇SO₂·

This table is predictive and based on general fragmentation rules for similar compounds.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides accurate bond lengths, bond angles, and crystallographic parameters, offering an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

As of the latest literature search, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of related structures provides a strong indication of the expected structural features. For instance, studies on various sulfonamide derivatives reveal common packing motifs and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are likely to be present in the crystal structure of this compound. biointerfaceresearch.commdpi.com

A hypothetical X-ray diffraction analysis of a suitable single crystal of this compound would yield a set of crystallographic data, as illustrated in the predictive table below. This data would define the unit cell of the crystal and the spatial arrangement of the molecules within it.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)~8-12
b (Å)~5-10
c (Å)~15-20
α (°)90
β (°)~90-105
γ (°)90
Volume (ų)~1200-1800
Z (molecules/unit cell)4 or 8

This table is hypothetical and serves as an example of the type of data obtained from an XRD experiment.

The detailed structural parameters obtained from XRD would be invaluable for understanding the intermolecular forces that govern the solid-state properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.

Geometry optimization calculations using DFT, typically with a basis set like 6-311++G(d,p), are performed to determine the most stable, lowest-energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum is reached.

Predicted Geometric Parameters for 3-(Toluene-4-sulfonyl)-propionitrile

Parameter Bond/Angle Predicted Value
Bond Length C≡N ~ 1.15 Å
Bond Length S=O ~ 1.45 Å
Bond Length S-C (Aromatic) ~ 1.77 Å
Bond Length S-C (Aliphatic) ~ 1.80 Å
Bond Angle C-S-C ~ 104°

Note: These values are representative and would be precisely determined via DFT calculations.

Following geometry optimization, a vibrational frequency analysis is conducted to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration.

The predicted spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Calculated Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment Functional Group
~ 2250 ν(C≡N) Nitrile
~ 1350 νₐₛ(SO₂) Sulfonyl
~ 1160 νₛ(SO₂) Sulfonyl
~ 3060 ν(C-H) Aromatic Ring
~ 2950 ν(C-H) Aliphatic Chain

Note: ν = stretching; as = asymmetric; s = symmetric. Frequencies are approximate and subject to scaling factors for comparison with experimental data.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnih.gov The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. libretexts.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluene ring. In contrast, the LUMO is predicted to be distributed over the electron-deficient sulfonyl and propionitrile (B127096) moieties, reflecting their electron-withdrawing character. This separation of frontier orbitals suggests specific sites for nucleophilic and electrophilic attack.

Predicted FMO Properties

Parameter Predicted Energy (eV) Description
HOMO Energy ~ -7.5 eV Indicates electron-donating capability, localized on the toluene (B28343) ring.
LUMO Energy ~ -1.2 eV Indicates electron-accepting capability, localized on the SO₂-CH₂-CH₂-CN fragment.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a molecule in various environments (e.g., in solution or in a condensed phase). nih.gov

An MD simulation of this compound, for example in a box of water molecules, could be performed to analyze its solvation structure and dynamics. Such a simulation would reveal how water molecules arrange around the polar sulfonyl and nitrile groups versus the nonpolar toluene ring. It could also provide insights into the molecule's conformational flexibility, such as the rotation around the C-S and C-C single bonds, and calculate properties like the radius of gyration and diffusion coefficient. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire energy profile of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure—the maximum energy point along the minimum energy reaction path—the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate.

For this compound, one could model a reaction such as the hydrolysis of the nitrile group or a base-catalyzed elimination. The modeling would involve proposing a reaction coordinate and then using DFT methods to find the transition state geometry. The vibrational frequency analysis of this transition state would be characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental measurements. arxiv.org As discussed in section 6.1.2, DFT calculations can generate theoretical IR and Raman spectra.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. Discrepancies between calculated and experimental data can, in turn, help refine the computational model or suggest specific intermolecular interactions (e.g., solvent effects, hydrogen bonding) that were not included in the initial gas-phase calculation. researchgate.net

Table of Compounds

Compound Name
This compound
p-Toluenesulfonyl chloride
Propionitrile
Benzonitrile (B105546)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) for Related Sulfonyl-Nitrile Scaffolds

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their experimentally observed reactivity or selectivity. researchgate.net These models are a specialized application of the broader Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches. researchgate.netnih.gov In the context of sulfonyl-nitrile scaffolds, such as this compound and its analogs, QSRR/QSSR studies can provide valuable insights into reaction mechanisms, predict the outcomes of synthetic procedures, and guide the design of novel compounds with desired chemical properties.

The fundamental principle of QSRR/QSSR is to represent the chemical structure using a set of numerical descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, thermodynamic, and quantum-chemical. researchgate.net By employing statistical methods, such as multiple linear regression or machine learning algorithms, a predictive model is constructed that links these descriptors to a specific measure of reactivity (e.g., reaction rates, yields) or selectivity (e.g., regioselectivity, stereoselectivity).

A common workflow for developing a QSRR model involves several key steps:

Data Set Selection : A series of structurally related compounds with reliable experimental reactivity or selectivity data is compiled.

Molecular Descriptor Calculation : A wide range of theoretical molecular descriptors are calculated for each compound in the dataset. mdpi.com

Model Development and Validation : Statistical techniques are used to select the most relevant descriptors and to build a robust predictive model. The model's predictive power is then rigorously assessed. nih.gov

While specific QSRR/QSSR studies focused exclusively on this compound are not extensively documented in the literature, research on related classes of compounds, such as sulfonamides and other nitrile derivatives, illustrates the application of these methods. nih.govtubitak.gov.tr For instance, QSRR models have been successfully developed to predict the retention behavior of sulfonamide drugs in high-performance liquid chromatography (HPLC), which is a function of their physicochemical properties and interactions. nih.gov

In one such study on sulfonamides, a variety of molecular descriptors were used to build a model for predicting chromatographic retention. nih.gov The types of descriptors found to be significant in these models often relate to the electronic and steric properties of the molecules.

Table 1: Examples of Molecular Descriptors Used in QSRR/QSSR Studies of Related Scaffolds

Descriptor CategoryExamples of DescriptorsPotential Relevance to Sulfonyl-Nitrile Scaffolds
Electronic Dipole moment, HOMO/LUMO energies, Partial charges on atomsThe electron-withdrawing nature of the sulfonyl and nitrile groups significantly influences the charge distribution and frontier molecular orbitals, which are critical for reactivity.
Steric/Topological Molecular volume, Surface area, Connectivity indicesThe size and shape of the molecule, including the orientation of the tolyl and propionitrile groups, can dictate access to a reaction center or binding to a stationary phase.
Quantum-Chemical Hardness (η), Softness (S), Electronegativity (χ)These global reactivity indices can provide a quantitative measure of the molecule's stability and propensity to engage in chemical reactions. researchgate.net

This table is illustrative and compiled based on general principles of QSRR/QSSR and findings from studies on related compound classes.

A study on the QSRR of 3-aryloxypropiononitrile derivatives investigated their retention times using quantum mechanical molecular descriptors. tubitak.gov.tr The research highlighted that complex, multi-variable equations were necessary to achieve significant correlations, indicating the intricate nature of the structure-property relationship. tubitak.gov.tr

For a hypothetical QSRR study on a series of substituted 3-(benzenesulfonyl)-propionitrile analogs, one could investigate how different substituents on the benzene (B151609) ring affect the rate of a particular reaction, for example, a base-catalyzed elimination. The descriptors for such a model might include Hammett constants for the substituents, calculated electrostatic potentials on the atoms of the ethylnitrile chain, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which would be relevant for nucleophilic attack.

Table 2: Hypothetical Data for a QSRR Study of Substituted Sulfonyl-Propionitriles

CompoundSubstituent (X)Experimental Reactivity (log k)Calculated Descriptor 1 (e.g., LUMO Energy)Calculated Descriptor 2 (e.g., Dipole Moment)
1 4-OCH₃-2.5-0.08 eV4.2 D
2 4-CH₃-2.1-0.10 eV4.5 D
3 H-1.8-0.12 eV4.8 D
4 4-Cl-1.2-0.15 eV3.5 D
5 4-NO₂-0.5-0.20 eV2.1 D

This table presents a hypothetical dataset to illustrate the type of information used in a QSRR study. The reactivity values and descriptor values are not based on actual experimental or computational results.

Synthetic Utility and Applications in Organic Chemistry

Building Block in Complex Molecule Synthesis

The structure of 3-(Toluene-4-sulfonyl)-propionitrile, featuring both a sulfonyl group and a nitrile moiety, provides it with a unique reactivity profile that chemists can exploit to forge intricate molecular frameworks.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of this compound makes it a valuable precursor for the synthesis of several classes of these important compounds.

Pyrroles: The synthesis of pyrrole (B145914) rings, a core structure in many natural products and drugs, can be achieved through various methods. chim.it While direct examples involving this compound are not extensively detailed in readily available literature, the general principles of pyrrole synthesis often involve the reaction of a 1,4-dicarbonyl compound or its equivalent with an amine. The functional groups within this compound could potentially be transformed to participate in such cyclization reactions. For instance, the van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC), a related sulfonyl-containing compound, to construct the pyrrole ring. mdpi.com This method involves a formal [2+3] cycloaddition reaction with an electron-deficient alkene. mdpi.com Another strategy describes a cascade reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides to produce 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.gov

Pyrimidines: Pyrimidines are another class of heterocycles with significant biological activity. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound or a synthon thereof with an amidine or a related species. The propionitrile (B127096) backbone of this compound could, after appropriate chemical manipulation, serve as a three-carbon component for pyrimidine (B1678525) ring formation. For example, a cost-effective and environmentally friendly synthesis of benzopyrano-pyrimidine derivatives has been developed using p-toluene sulphonic acid (PTSA) as a catalyst. mdpi.com This highlights the utility of the toluenesulfonyl group in facilitating key synthetic steps. In a different approach, a novel pyrimidine derivative, 2-(4-cyanophenylamino) pyrimidin-4-yl-4-methylbenzenesulfonate, was synthesized by reacting 4-[(4-hydroxypyrimidin-2-yl) amino] benzonitrile (B105546) with p-toluenesulfonyl chloride. chemijournal.com

Azepines: The synthesis of azepines, seven-membered nitrogen-containing rings, presents a greater synthetic challenge due to entropic factors. However, the flexible three-carbon chain of this compound could be a valuable starting point for constructing the azepine core through ring-closing reactions.

Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the cornerstone of organic synthesis. The unique electronic properties of this compound make it a useful participant in such reactions. The electron-withdrawing nature of the toluenesulfonyl group can activate the adjacent methylene (B1212753) group, making it susceptible to deprotonation and subsequent reaction with electrophiles to form new C-C bonds. This reactivity is a classical application of α-sulfonyl carbanions in organic synthesis.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further transformations and the formation of C-N bonds. The sulfonyl group itself can act as a leaving group in certain reactions, facilitating the formation of new bonds at the carbon atom to which it was attached. While specific examples detailing the direct use of this compound in a broad range of C-C bond-forming reactions are not extensively documented in readily available literature, the fundamental reactivity of related sulfonyl compounds is well-established. For instance, p-toluene sulfonic acid has been used to catalyze C-C bond formation. researchgate.net

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The diverse functionality of this compound makes it a potentially valuable component in the design of novel MCRs. The nitrile and activated methylene groups could participate in sequential bond-forming events with other reactants to rapidly build molecular complexity. For example, a three-component reaction for the synthesis of benzopyrano-pyrimidine derivatives has been reported, showcasing the potential for sulfonyl-containing compounds to participate in MCRs. mdpi.com

Application in Electrochemical Synthesis Protocols

Electrochemical methods in organic synthesis offer a green and often highly selective alternative to traditional reagent-based transformations. The sulfonyl group in this compound can influence the electrochemical properties of the molecule. While specific electrochemical syntheses directly employing this compound are not widely reported, the electrochemical behavior of related sulfonyl compounds and nitriles is an active area of research. For instance, the synthesis of 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivatives involves electrochemical characterization. nih.gov

Development of Novel Reagents and Catalysts Utilizing the Sulfonylnitrile Scaffold

The unique combination of a sulfonyl group and a nitrile function within the same molecule provides a platform for the development of new reagents and catalysts. The sulfonylnitrile scaffold can be chemically modified to introduce other functional groups or to be attached to a solid support. For example, polymeric carbodiimides have been synthesized using p-toluenesulfonyl chloride, demonstrating the utility of the toluenesulfonyl group in creating new reactive species. orgsyn.org

Applications as Electrolyte Additives in Energy Storage Systems

Recent research has highlighted the potential of sulfonyl-containing propionitriles as electrolyte additives in lithium-ion batteries. researchgate.netrsc.orgresearchgate.net While the specific compound of focus is often 3-(phenylsulfonyl)propionitrile (PSPN), the findings are highly relevant to this compound due to their structural similarity. These additives can improve the performance and stability of batteries by forming a stable cathode-electrolyte interphase (CEI). researchgate.netrsc.org The nitrile and sulfonyl groups are believed to play a crucial role in this process. researchgate.net The addition of succinonitrile (B93025) (SN), a related dinitrile, has also been shown to enhance the thermal stability and electrochemical window of electrolytes. mdpi.com

ApplicationCompoundKey Finding
Electrolyte Additive3-(Phenylsulfonyl)propionitrile (PSPN)Improves capacity retention and cycle performance of LiCoO2 cathodes by forming a stable CEI. researchgate.netrsc.org
Electrolyte AdditiveSuccinonitrile (SN)Improves thermal stability and broadens the oxidation electrochemical window of electrolytes. mdpi.com

Green Chemistry Considerations in the Context of 3 Toluene 4 Sulfonyl Propionitrile

Atom Economy in Synthesis and Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as byproducts. primescholars.comscribd.com

The synthesis of 3-(Toluene-4-sulfonyl)-propionitrile and its subsequent transformations can be evaluated based on their atom economy. Addition reactions, for instance, are considered highly atom-economical as they typically involve the combination of all reactant atoms into a single product. scribd.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org

For example, a hypothetical synthesis of this compound via a Michael addition of p-toluenesulfinate to acrylonitrile (B1666552) would, in principle, exhibit high atom economy.

Hypothetical Atom Economy Calculation for the Synthesis of this compound via Michael Addition:

ReactantMolecular FormulaMolecular Weight ( g/mol )
p-Toluenesulfinic acid sodium saltC7H7NaO2S178.18
AcrylonitrileC3H3N53.06
Product This compound C10H11NO2S

Solvent Selection and Reduction of Hazardous Waste

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass of materials used. acs.org The selection of solvents is therefore a critical aspect of green chemistry. researchgate.net Traditional solvents like chlorinated hydrocarbons and some aprotic polar solvents such as dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are now recognized as hazardous and are being phased out or restricted by regulations like REACH. researchgate.net

In the context of reactions involving this compound, choosing greener solvents is paramount. Solvent selection guides, developed by various pharmaceutical companies and academic groups, can aid in this process by ranking solvents based on their environmental, health, and safety (EHS) profiles. acs.orgresearchgate.net These guides generally favor water, alcohols (e.g., ethanol, isopropanol), and some esters (e.g., ethyl acetate) while discouraging the use of solvents like pentane, hexane, and toluene (B28343). acs.org

The reduction of hazardous waste also involves minimizing the use of solvents altogether or recycling them. ks.gov Techniques like solvent distillation allow for the recovery and reuse of solvents, although the still bottoms from this process must be managed as hazardous waste. ks.gov

General Solvent Selection Guide:

ClassificationExamples
Preferred Water, Acetone, Ethanol, 2-Propanol, Ethyl Acetate
Usable Cyclohexane, Heptane, Toluene, Acetonitrile, THF
Undesirable Pentane, Hexane(s), Dichloromethane, NMP, DMF

This table is a generalized representation based on common solvent selection guides.

Implementation of Catalytic vs. Stoichiometric Reagents

The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more atom-economical and generate less waste compared to stoichiometric reactions. Catalysts work by lowering the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, without being consumed in the process. rsc.org

In the synthesis and transformations of this compound, employing catalytic methods can significantly improve the greenness of the process. For instance, instead of using a stoichiometric amount of a strong base for a reaction, a catalytic amount of a more efficient base could be employed. The use of p-Toluenesulfonic acid (PTSA) as a catalyst in various organic transformations is an example of a green approach, sometimes even allowing for solvent-free conditions. rsc.org

The hydrogenation of nitriles, a potential transformation for the nitrile group in this compound, can be achieved using heterogeneous catalysts like ruthenium on carbon. researchgate.net This catalytic approach is preferable to using stoichiometric reducing agents that would generate large amounts of waste.

Comparison of Stoichiometric vs. Catalytic Approaches:

FeatureStoichiometric ReagentsCatalytic Reagents
Amount Used Equimolar or excess amountsSub-stoichiometric amounts
Waste Generation High, as the reagent is consumedLow, as the catalyst is regenerated
Atom Economy Generally lowerGenerally higher
Separation Can be difficultOften easier to separate from the product

Minimization of Unnecessary Derivatization and Protecting Group Usage

In the context of this compound, which contains a sulfonyl and a nitrile functional group, synthetic strategies should aim to avoid the use of protecting groups where possible. For example, if a reaction can be performed selectively on the nitrile group without affecting the sulfonyl group (or vice versa), this would be a greener approach than protecting one of the groups.

The tosyl group itself can sometimes be considered a protecting group for an amine. wikipedia.org Its removal, however, often requires harsh conditions such as strong acids or reducing agents. wikipedia.org When the tosyl group is part of the final desired structure, as in this compound, this consideration is less relevant to the final product but important for any transformations it might undergo. The ideal protecting group is cheap, stable, and easily removed under specific conditions with minimal byproducts. uchicago.edu

Common Protecting Groups and Their Removal:

Protecting GroupFunctional Group ProtectedRemoval Conditions
t-Butoxycarbonyl (Boc)AmineAcidic conditions
Benzyl (Bn)Alcohol, AmineHydrogenolysis
Trimethylsilyl (TMS)AlcoholAcid or fluoride (B91410) ions
Tosyl (Ts)Amine, AlcoholStrong acid, reducing agents

This table provides general information on common protecting groups.

Process Intensification and Continuous Flow Chemistry Approaches

Process intensification refers to the development of smaller, more efficient, and more sustainable chemical production methods. vcu.edu Continuous flow chemistry is a key tool for process intensification. vcu.edu In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This approach offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. vcu.edu

The synthesis of p-toluenesulfonyl chloride, a precursor to the sulfonyl moiety in this compound, has been demonstrated using a microchannel reactor. google.com This continuous flow method allows for better control over the reaction conditions, leading to higher efficiency and reduced waste acid output compared to traditional batch methods. google.com Similarly, applying continuous flow principles to the synthesis of this compound itself could lead to a more sustainable manufacturing process. Continuous flow reactors can also be coupled with other technologies, such as microwave heating, to further intensify reactions and increase yields. researchgate.net

Advantages of Continuous Flow Chemistry:

FeatureDescription
Enhanced Safety Smaller reaction volumes reduce the risk of hazardous incidents.
Improved Heat Transfer High surface-area-to-volume ratio allows for efficient heating and cooling.
Increased Efficiency Precise control over reaction parameters can lead to higher yields and purity.
Scalability Production can be scaled up by running the system for longer or by using parallel reactors.
Integration Can be integrated with in-line analysis and purification steps.

Future Research Directions

Exploration of Novel and Undiscovered Reactivity Pathways

Future investigations into 3-(Toluene-4-sulfonyl)-propionitrile are poised to uncover new and unconventional reaction pathways. The unique electronic properties conferred by the tosyl group and the nitrile functionality suggest that this compound could participate in a range of transformations that have yet to be fully explored. Researchers are likely to focus on activating the α- and β-positions to the sulfonyl group, leading to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions. The exploration of its role in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, also presents a fertile ground for discovery. Furthermore, the potential for this compound to act as a linchpin in cascade reactions, where a single event triggers a series of subsequent transformations, could lead to the efficient synthesis of complex molecular architectures. The synthesis of fused and spiro nitrogen-containing heterocycles, which are important structural motifs in many biologically active compounds, represents a significant area where novel reactivity of sulfonyl-containing compounds could be applied. mdpi.com

Development of Highly Efficient and Selective Asymmetric Methodologies

The creation of chiral molecules with a high degree of stereocontrol is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Future research will undoubtedly focus on the development of catalytic asymmetric methods that utilize this compound as a key substrate. This will involve the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of reactions.

Key areas of interest will include the catalytic asymmetric synthesis of secondary nitriles through cross-coupling reactions. nih.gov The development of methods for the stereoconvergent arylation and alkenylation of racemic α-halonitriles, for instance, would provide a powerful tool for accessing enantioenriched secondary and allylic nitriles. nih.gov Such advancements would be highly valuable for the synthesis of biologically active molecules and chiral building blocks. Furthermore, the application of asymmetric catalysis to reactions involving the functionalization of the carbon backbone of this compound will be a major focus.

Catalyst TypePotential Asymmetric TransformationDesired Outcome
Chiral OrganocatalystsMichael additions, Aldol reactionsHigh diastereoselectivity and enantioselectivity in the formation of new stereocenters.
Chiral Transition-Metal ComplexesHydrogenations, CycloadditionsAccess to a wide range of chiral cyclic and acyclic compounds with defined stereochemistry.
Biocatalysts (Enzymes)Reductions, Hydrolytic resolutionsGreen and highly selective methods for producing enantiopure derivatives.

The successful development of these methodologies will not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric synthesis.

Integration into Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will be heavily influenced by the need for more sustainable and scalable processes. Two key technologies that are expected to play a significant role in this area are flow chemistry and photoelectrocatalysis.

Flow Chemistry: This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.gov The integration of this compound into continuous flow systems could lead to more efficient and reproducible synthetic routes. mdpi.comnih.gov This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The ability to precisely control reaction parameters in a flow reactor can lead to higher yields and selectivities, minimizing waste generation. nih.gov

Photoelectrocatalysis: This emerging field combines photocatalysis and electrocatalysis to drive chemical reactions using light and an electrical potential. nih.govrsc.orgrsc.org Photoelectrocatalysis offers a green and efficient way to convert solar energy into chemical energy, making it a promising strategy for sustainable organic synthesis. rsc.orgrsc.org The application of photoelectrocatalysis to reactions involving this compound could enable novel transformations under mild conditions, reducing the reliance on harsh reagents and high temperatures. nih.govacs.org This hybrid strategy capitalizes on the benefits of using photons as reagents while employing an electric potential as a tunable source or sink of electrons. acs.org

Advanced Material Science Applications of this compound Derivatives

The unique structural and electronic properties of compounds derived from this compound make them attractive candidates for applications in material science. The sulfonyl group, in particular, can impart desirable characteristics such as thermal stability and specific electronic properties. nih.gov Future research in this area will likely focus on the design and synthesis of novel materials with tailored functionalities.

Potential applications include the development of:

Organic electronic materials: The incorporation of the tosyl group into conjugated organic molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymers with high refractive indices: The presence of the sulfur atom in the sulfonyl group can contribute to a high refractive index, making derivatives of this compound useful for the creation of advanced optical materials.

Functional coatings and surfaces: The ability to functionalize the core structure of this compound allows for the creation of molecules that can be grafted onto surfaces to modify their properties, leading to applications in areas such as anti-fouling coatings and biocompatible materials.

The exploration of these applications will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Interdisciplinary Research with Emerging Chemical Technologies

The future of chemical research lies in the convergence of different disciplines and technologies. The versatile nature of this compound makes it an ideal platform for interdisciplinary studies that leverage emerging chemical technologies.

One exciting area is the intersection of flow chemistry and artificial intelligence (AI) . By combining automated flow synthesis with machine learning algorithms, it is possible to rapidly screen reaction conditions and optimize synthetic routes. vapourtec.com This data-driven approach could accelerate the discovery of new reactions and applications for this compound and its derivatives.

Another promising direction is the use of sulfonyl-containing compounds as chemical probes in chemical biology. The sulfonyl group can act as a "warhead" to form covalent bonds with specific amino acid residues in proteins, allowing for the development of targeted inhibitors and activity-based probes. nih.gov Research in this area could lead to a better understanding of biological processes and the development of new therapeutic agents. nih.gov

The integration of this compound into these and other emerging fields will undoubtedly lead to exciting new discoveries and innovations, further solidifying its importance as a versatile chemical entity.

Q & A

Q. How do IR and NMR spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Key IR absorptions include the sulfonyl S=O stretch (~1360–1180 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹), which differentiate it from analogs like 3-(Acetylthio)propionitrile . In ¹H NMR, the para-methyl group on the toluene ring appears as a singlet (~δ 2.4 ppm), while the propionitrile chain shows a triplet near δ 2.8–3.0 ppm (J = 6–7 Hz) .

Q. What experimental strategies mitigate contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Discrepancies in yield (e.g., 60–85%) often stem from reaction conditions. Optimizing stoichiometry (1:1.2 molar ratio of precursor to sulfonylating agent) and temperature (0–5°C for exothermic steps) reduces side reactions like hydrolysis. Kinetic studies via in situ FT-IR can identify intermediate species (e.g., sulfonate esters) that contribute to variability .

Q. Which computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sulfonyl group behavior. For example, Fukui indices highlight the sulfonyl oxygen as a nucleophilic attack site, while the nitrile group’s electron-withdrawing effect stabilizes transition states in SN2 reactions . Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Notes on Data Contradictions

  • Structural Nomenclature : lists conflicting nomenclature (e.g., "3-Methyl-2-(3-trifluoromethyl-benzenesulfonylamino)-butyric acid" vs. the target compound), underscoring the need for rigorous spectral validation .
  • Research Gaps : Limited studies on analogous compounds (e.g., 2-(3,3-Difluoropiperidin-4-yl)acetonitrile) suggest unexplored reactivity patterns, necessitating systematic SAR (structure-activity relationship) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.